molecular formula C10H9BrN2O2 B8514162 8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B8514162
M. Wt: 269.09 g/mol
InChI Key: RWUMKKPTQHKGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-3-ethyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H9BrN2O2/c1-2-13-9(14)6-4-3-5-7(11)8(6)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)

InChI Key

RWUMKKPTQHKGNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=CC=C2)Br)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-bromo-N-ethylbenzamide (2.0 g, 8.23 mmol, 481a), triphosgene (0.830 g, 2.80 mmol, Sigma Aldrich,), DCM (28.0 mL), and DIPEA (1.6 mL, 8.95 mmol) was set stirring at 60° C. with a condenser for 4 h. The mixture was concentrated under reduced pressure to a yellow residue. It was adsorbed onto silica and purified on 24 g SiO2 (eluent: 0-100% EtOAc/hexanes over 25 min, RediSep Gold). The product fractions were combined and concentrated under reduced pressure to give the product as a white solid (736 mg, 98%). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.52 (1H, s) 7.95 (1H, dd, J=7.82, 1.37 Hz) 7.98 (1H, dd, J=7.82, 1.37 Hz) 7.15 (1H, t, J=7.82 Hz) 3.93 (2H, q, J=7.04 Hz) 1.15 (3H, t, J=7.04 Hz). m/z (ESI, +ve) 268.9 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
98%

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